

CAS number for 4-Chloro-7-methoxyquinazoline

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Compound of Interest

Compound Name: 4-Chloro-7-methoxyquinazoline

Cat. No.: B1591868

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An In-Depth Technical Guide to **4-Chloro-7-methoxyquinazoline**: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **4-Chloro-7-methoxyquinazoline** (CAS No. 55496-52-1), a pivotal heterocyclic intermediate in medicinal chemistry. We delve into its fundamental physicochemical properties, outline a validated synthetic methodology, and explore its critical role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic application of this versatile building block.

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, renowned for its ability to form the structural basis of numerous biologically active compounds. Its rigid, bicyclic aromatic structure provides an ideal framework for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. Within this class, **4-Chloro-7-methoxyquinazoline** stands out as a key synthetic intermediate. The chlorine atom at the 4-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions—the cornerstone of building molecular diversity. This reactivity is the primary reason for its extensive use in constructing libraries of compounds for drug discovery, most notably in the pursuit of potent and selective enzyme inhibitors.

The methoxy group at the 7-position is not merely a passive substituent. It significantly influences the molecule's electronic properties and can form crucial hydrogen bonds or van der Waals interactions within the active site of a target protein. This strategic substitution pattern is a recurring motif in a number of kinase inhibitors, where it contributes to binding affinity and selectivity.^[1] This guide will elucidate the synthesis and practical applications of this high-value intermediate.

Physicochemical and Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. The key properties of **4-Chloro-7-methoxyquinazoline** are summarized below.

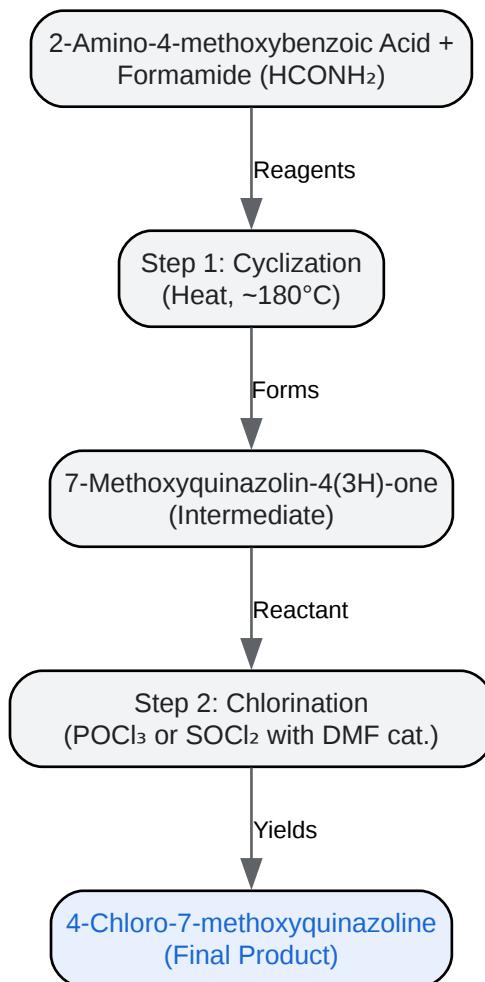
Property	Value	Reference
CAS Number	55496-52-1	[2][3][4]
Molecular Formula	C ₉ H ₇ ClN ₂ O	[2]
Molecular Weight	194.62 g/mol	[2]
Appearance	Solid	[5]
Purity	>95% (Typical)	[3]
Storage Temperature	2-8°C, Inert atmosphere	[5][6]

Synthesis of 4-Chloro-7-methoxyquinazoline: A Validated Protocol

The synthesis of 4-chloro-substituted quinazolines is most reliably achieved through the chlorination of the corresponding 4-hydroxyquinazoline (or its tautomer, quinazolin-4-one). This transformation is a critical step that activates the C4 position for subsequent derivatization.

Synthetic Workflow Overview

The following diagram illustrates a common and effective two-step synthetic route starting from commercially available 2-amino-4-methoxybenzoic acid.



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Caption: A typical synthetic route to **4-Chloro-7-methoxyquinazoline**.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 7-Methoxyquinazolin-4(3H)-one

- **Rationale:** This step involves a condensation and cyclization reaction. Formamide serves as both a reactant (source of the N1 and C2 atoms of the quinazoline ring) and a solvent at high temperatures. The amino group of the starting material acts as a nucleophile, attacking the formamide carbon, which ultimately leads to ring closure.
- **Procedure:**

- In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-methoxybenzoic acid (1 equivalent) and formamide (10-15 equivalents).
- Heat the mixture to 180-190°C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.
- Pour the mixture into cold water and stir vigorously.
- Collect the solid product by vacuum filtration, wash thoroughly with water to remove residual formamide, and dry under vacuum. The resulting solid is 7-methoxyquinazolin-4(3H)-one.

Step 2: Synthesis of **4-Chloro-7-methoxyquinazoline**

- Rationale: The conversion of the 4-oxo group to a 4-chloro group is a critical activation step. Phosphorus oxychloride (POCl_3) is a powerful chlorinating and dehydrating agent commonly used for this transformation. A catalytic amount of N,N-dimethylformamide (DMF) is often added to form the Vilsmeier reagent *in situ*, which is the active electrophilic species that facilitates the reaction.^[7]
- Procedure:
 - To a flask containing 7-methoxyquinazolin-4(3H)-one (1 equivalent), carefully add phosphorus oxychloride (POCl_3 , 5-10 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
 - Add a catalytic amount of DMF (0.1 equivalents).
 - Heat the mixture to reflux (approximately 110°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
 - Cool the reaction mixture to room temperature and then slowly and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl_3 . Caution: This quenching is

highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.

- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or dilute sodium hydroxide solution until the pH is ~7-8. A solid precipitate will form.
- Collect the crude product by vacuum filtration, wash with cold water, and dry.
- Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield pure **4-Chloro-7-methoxyquinazoline**.

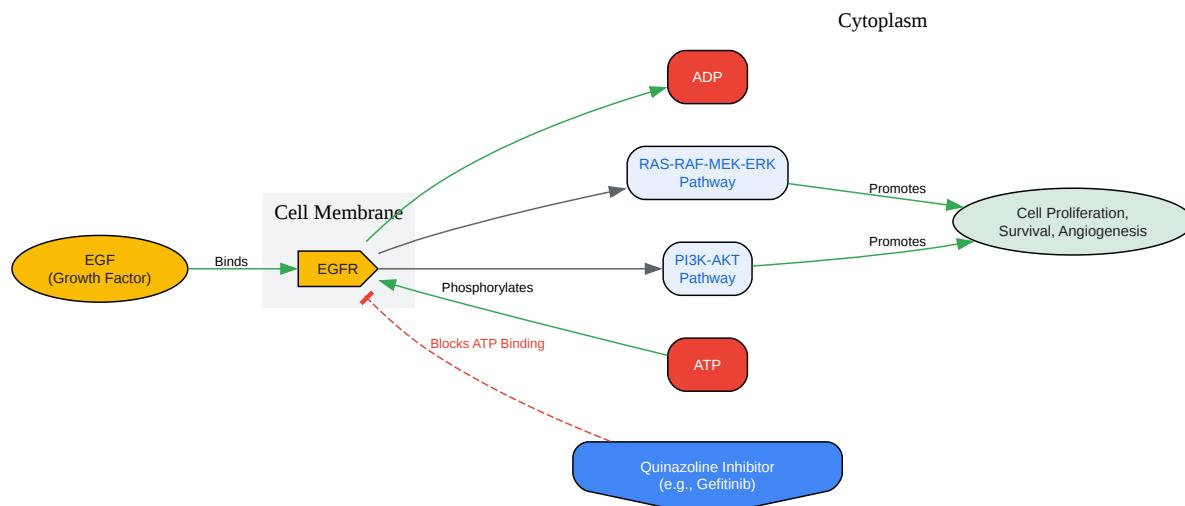
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

4-Chloro-7-methoxyquinazoline is a cornerstone intermediate for synthesizing a class of drugs known as Tyrosine Kinase Inhibitors (TKIs).^[8] Tyrosine kinases are enzymes that play a crucial role in cellular signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of these kinases is a hallmark of many cancers, making them prime therapeutic targets.^[9]

The 4-chloro position is readily displaced by anilines and other nitrogen-containing nucleophiles to install the pharmacophores necessary for binding to the ATP pocket of kinases like the Epidermal Growth Factor Receptor (EGFR).^[10] While many clinically approved drugs like Gefitinib and Erlotinib feature a 6,7-dimethoxy substitution pattern, the underlying synthetic strategy and biological principle are directly analogous.^{[8][9]}

Role in Targeting the EGFR Signaling Pathway

The EGFR signaling pathway is a critical driver in many non-small-cell lung cancers (NSCLC).^[10] Inhibitors based on the quinazoline scaffold function as ATP-competitive inhibitors, preventing the autophosphorylation of the receptor and blocking downstream signaling cascades.



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